molecular formula C10H8F2N4O B5576744 N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5576744
M. Wt: 238.19 g/mol
InChI Key: MJCSGYFPHIQCIN-PJQLUOCWSA-N
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Description

N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine, also known as DFMO, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DFMO works by inhibiting the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines, important molecules that play a role in cell growth and division. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which can slow down or prevent the growth of cancer cells.

Scientific Research Applications

Corrosion Inhibitors

One significant application area is its use as a corrosion inhibitor. A study explored the effectiveness of triazole Schiff bases, which share structural similarities with N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine, as corrosion inhibitors for mild steel in acidic media. These compounds, including variations like BFBT, TMBT, and FNBT, demonstrated increased corrosion inhibition with higher concentrations and exhibited adsorption behavior that follows the Langmuir isotherm. The study utilized thermodynamic, electrochemical, and quantum chemical analyses to confirm these findings, highlighting the Schiff bases' mixed-type inhibitor properties and their interaction with metal surfaces through adsorption processes (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activities

Another application is in the development of antimicrobial agents. Research into new 1,2,4-triazole derivatives, including Schiff bases, has shown that some of these compounds possess good or moderate activities against various microorganisms. The synthesis of these compounds and their antimicrobial properties suggest potential uses in treating infections or as preservatives in materials susceptible to microbial degradation (Bektaş et al., 2010).

Asymmetric Synthesis and Catalysis

This compound and related compounds find applications in asymmetric synthesis and catalysis. For example, chiral N-acylhydrazones derived from similar structures can be used in highly diastereoselective fluoride-initiated additions of allylsilanes, showcasing their utility in asymmetric amine synthesis. Such reactions are facilitated by dual activation mechanisms involving specific metal triflates and chelate formation, underscoring the compound's role in creating synthetically useful homoallylic amine adducts (Friestad, Korapala, & Ding, 2006).

Advanced Material Synthesis

In materials science, compounds related to this compound are used in synthesizing advanced materials. For instance, fluorinated polybenzoxazines, synthesized from fluorinated amines including those with benzoxazine moieties, exhibit low dielectric constants and high thermal stability. Such properties make them suitable for high-temperature processes in electronic materials, highlighting the broader applicability of triazole and benzoxazine derivatives in developing new materials (Parveen, Thirukumaran, & Sarojadevi, 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s difficult to speculate on the mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Without specific information on “N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine”, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied for potential use as a drug, future research might focus on understanding its mechanism of action, improving its synthesis, or testing its efficacy in clinical trials .

Properties

IUPAC Name

(E)-1-[4-(difluoromethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-10(12)17-9-3-1-8(2-4-9)5-15-16-6-13-14-7-16/h1-7,10H/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCSGYFPHIQCIN-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NN=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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